![molecular formula C10H17NO4 B1461759 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate CAS No. 610791-05-4](/img/structure/B1461759.png)
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate
Overview
Description
“1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C10H17NO4 . It is used as a building block in the synthesis of azaspiro [3.4]octanes .
Synthesis Analysis
The compound can be synthesized using various methods. One such method involves the use of a precursor to the synthesis of azaspiro [3.4]octanes developed in the Carreira group . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular weight of 215.25 g/mol . The InChI string isInChI=1S/C10H17NO4/c1-10 (2,3)15-9 (13)11-5-7 (6-11)8 (12)14-4/h7H,5-6H2,1-4H3
. Chemical Reactions Analysis
The compound is used as a precursor in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.08 and a refractive index of 1.45 . The compound has a density of 1.072 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These acids, possessing various heteroatomic side chains, are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
It serves as a precursor for protected 3-haloazetidines, which are crucial in medicinal chemistry for creating azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
The compound is used in the synthesis of novel 1,3-selenazole derivatives, which could have potential applications in medicinal chemistry and drug design (Dzedulionytė et al., 2021).
Applications in Organic Chemistry
It is instrumental in the ring expansion of β-lactams, providing a pathway to synthesize substituted glutarimides (Cabell & McMurray, 2002).
The compound aids in the hydroformylation of oxazoline derivatives, contributing to the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
It has been used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a novel compound for exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Reactivity and Mechanistic Studies
Its derivatives have been explored in base-promoted α-alkylation reactions, yielding optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
The compound's role in the deprotection of tert-butyl carbamates, esters, and ethers has been investigated, showing its utility in synthesizing complex molecules with multiple functional groups (Li et al., 2006).
Novel Synthesis Routes
Synthesis of azetidine medicinal intermediates, such as 1-(tert-butyl)-3-amioazetidine, has been researched, demonstrating the versatility of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate in pharmaceutical intermediate production (Yang, 2010).
Research on the crystal structure of related azetidine derivatives aids in understanding their chemical behavior and potential applications in fields like anticancer research (Deschamps, Cannizzo, & Straessler, 2013).
Future Directions
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis, especially in the field of medicine .
Mode of Action
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can be readily functionalized via enolization at the 3-position in the presence of LDA . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It is used as a building block in the synthesis of azaspiro[34]octanes , indicating that it may play a role in the synthesis of these compounds and potentially affect the pathways they are involved in.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used in a well-ventilated environment to avoid inhaling its vapor or dust . Also, it should be stored in a tightly closed container in a dry and dark place .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-7(6-11)8(12)14-4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFRXGVLMVUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659657 | |
Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
610791-05-4 | |
Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610791-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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